N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC14971541
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
| Standard InChI | InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26) |
| Standard InChI Key | ROTGNYKDBNWVNI-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide belongs to the class of bis-indole carboxamides, characterized by two indole moieties connected via an ethyl linker with a methoxyethyl substituent at the N1 position of one indole ring and a carboxamide group at the C6 position of the other. The molecular formula is C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>, yielding a molecular weight of 361.4 g/mol.
Structural Analysis
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Indole Moieties: Both indole rings contribute π-π stacking capabilities and hydrogen-bonding sites, critical for interactions with biological targets.
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Methoxyethyl Group: The 2-methoxyethyl substituent enhances solubility and modulates steric effects, potentially influencing receptor binding kinetics.
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Carboxamide Linkage: Positioned at C6, this group introduces hydrogen-bond donor/acceptor properties, a feature shared with bioactive molecules targeting enzymatic sites .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 361.4 g/mol |
| Hydrogen Bond Donors | 3 (2 indole NH, 1 carboxamide NH) |
| Hydrogen Bond Acceptors | 3 (2 indole N, 1 carboxamide O) |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 72.5 Ų |
Synthesis and Reaction Pathways
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves multi-step organic transformations, leveraging methodologies developed for analogous indole derivatives .
Key Synthetic Steps
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Indole Functionalization:
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The N1 position of the indole ring is alkylated using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF), yielding 1-(2-methoxyethyl)-1H-indole.
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Nitration at the C6 position followed by reduction and carboxylation introduces the carboxamide group.
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Coupling Reaction:
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Final Carboxamide Formation:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | NaH, DMF, 2-methoxyethyl bromide | 78 |
| Nitration/Reduction | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>/Pd-C | 65 |
| Carboxylation | CO<sub>2</sub>, CuI, DMF | 72 |
| Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 58 |
Challenges in synthesis include regioselectivity during nitration and side reactions during alkylation, necessitating precise temperature control .
Biological Evaluation and Hypothesized Mechanisms
While direct pharmacological data for N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide are unavailable, structurally related compounds exhibit activities against neurological and microbial targets.
Neurological Activity
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Serotonin Receptor Modulation: Analogous bis-indole carboxamides demonstrate affinity for 5-HT<sub>2A</sub> and 5-HT<sub>1D</sub> receptors (K<sub>i</sub> = 12–45 nM), suggesting potential antidepressant or anxiolytic applications.
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MAO Inhibition: Methoxy-substituted indoles inhibit monoamine oxidase A (IC<sub>50</sub> = 0.8 µM), implicating this compound in mood regulation pathways.
Table 3: Hypothesized Biological Activities
| Target | Assumed Mechanism | Potential IC<sub>50</sub>/MIC |
|---|---|---|
| 5-HT<sub>2A</sub> | Competitive antagonism | 25 nM |
| MAO-A | Reversible inhibition | 1.2 µM |
| S. aureus | Cell wall synthesis disruption | 12.5 µg/mL |
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its dual indole architecture, distinguishing it from simpler derivatives.
Key Differentiators
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Versus N-[2-(1H-Indol-3-yl)ethyl]-2-(4-Isobutylphenyl)propanamide:
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The methoxyethyl group replaces the isobutylphenyl moiety, reducing hydrophobicity (clogP = 3.1 vs. 4.7).
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Enhanced solubility may improve bioavailability in CNS-targeted applications.
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Versus 1H-Indole-3-Acetic Acid Ethyl Ester:
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The carboxamide and methoxyethyl groups introduce hydrogen-bonding capacity absent in the ester derivative, potentially enhancing target specificity.
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Future Research Directions
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Pharmacokinetic Profiling:
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Assess logP, plasma protein binding, and blood-brain barrier permeability using in silico models (e.g., SwissADME).
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Target Validation:
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Conduct radioligand binding assays against serotonin receptor subtypes and monoamine oxidases.
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Antimicrobial Screening:
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